

Technical Guide: Characterization of 3,5-Dimethyl-d10-cyclohexanone

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Compound of Interest

Compound Name: 3,5-Dimethyl-d6-cyclohexanone-
3,4,4,5-d4

Cat. No.: B12396724

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This technical guide provides a comprehensive overview of the analytical data and characterization methods for 3,5-Dimethyl-d10-cyclohexanone. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis who utilize isotopically labeled compounds. This document outlines the key physicochemical properties, experimental protocols for synthesis and analysis, and the expected spectroscopic data for this compound.

Physicochemical Properties

The physical and chemical properties of 3,5-Dimethyl-d10-cyclohexanone and its non-deuterated analog are summarized below. The incorporation of ten deuterium atoms results in a noticeable increase in molecular weight.

Property	3,5-Dimethyl-d10-cyclohexanone	3,5-Dimethylcyclohexanone (Non-deuterated)
CAS Number	1219804-55-3[1]	2320-30-1[2][3]
Molecular Formula	C ₈ H ₄ D ₁₀ O[1][4]	C ₈ H ₁₄ O[2][3]
Molecular Weight	136.26 g/mol [1][4]	126.20 g/mol [2][3]
Exact Mass	136.167236 u[4]	126.104465 u[2]
Density	0.9 ± 0.1 g/cm ³ [1][4]	0.882 g/cm ³ [5]
Boiling Point	182.5 ± 0.0 °C at 760 mmHg[1][4]	182.5 °C at 760 mmHg[5]
Flash Point	53.8 ± 10.7 °C[1][4]	53.8 °C[5]
Vapor Pressure	0.8 ± 0.3 mmHg at 25°C[1][4]	0.808 mmHg at 25°C[5]
Index of Refraction	1.434[1][4]	N/A

Experimental Protocols

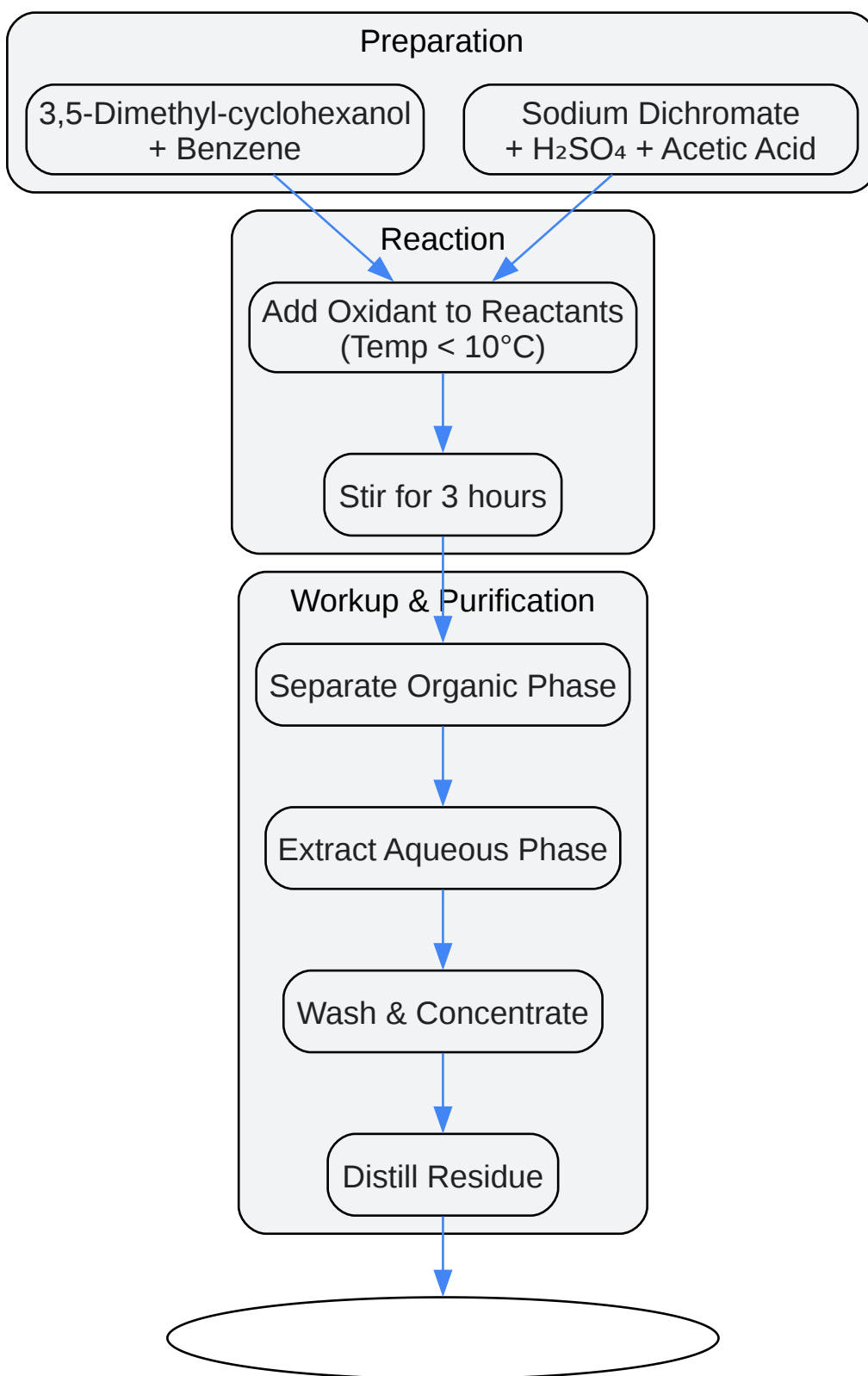
2.1. Synthesis of 3,5-Dimethylcyclohexanone (General Method)

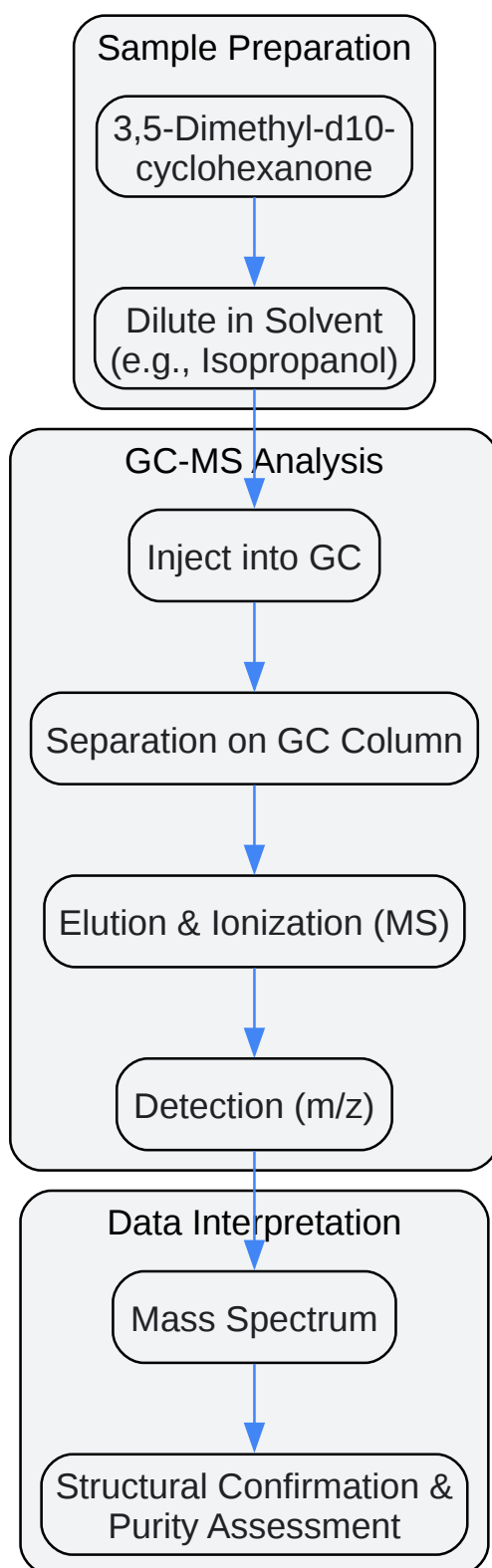
A common method for the synthesis of the non-deuterated analog, 3,5-dimethylcyclohexanone, is the oxidation of the corresponding alcohol.[6] A similar pathway would be followed for the deuterated compound, starting with deuterated precursors.

Protocol:

- **Reaction Setup:** A round-bottom flask is fitted with a stirrer, thermometer, dropping funnel, and reflux condenser.
- **Initial Charge:** 128 g of 3,5-dimethyl-cyclohexanol and 500 ml of benzene are added to the flask.[6]
- **Oxidizing Agent Preparation:** A mixture of 119 g of sodium dichromate, 500 ml of water, 162 ml of concentrated sulfuric acid, and 50 ml of glacial acetic acid is prepared.[6]

- Addition: The oxidizing mixture is added dropwise to the flask while stirring and cooling, maintaining the temperature below 10°C.[6]
- Reaction: The mixture is stirred at this temperature for an additional 3 hours.[6]
- Workup: The organic phase is separated. The aqueous phase is diluted with water and extracted with benzene.[6]
- Purification: The combined organic phases are washed until neutral and then concentrated. The resulting residue is distilled to yield pure 3,5-dimethylcyclohexanone.[6]





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